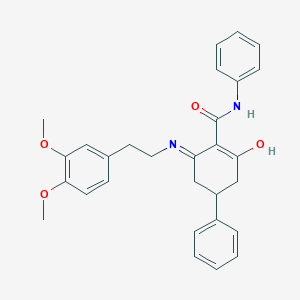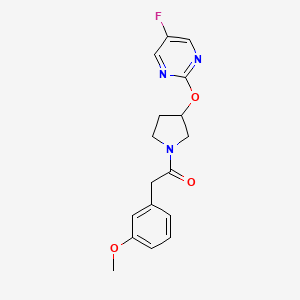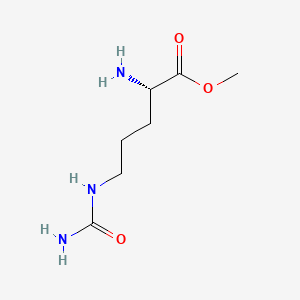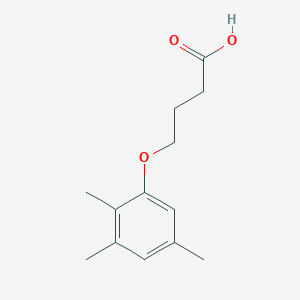
(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide is a complex organic molecule. It is related to a class of compounds known as amides .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, amides have been synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine . The reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids were studied . The high yields of amides and simplicity of this method were reproduced in reactions of homoveratrylamine with α-amino-acid N-benzoyl derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the structure of Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has been studied . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids were studied . Simple and inexpensive methods for synthesizing amides over broad scales in addition to methods for producing amides of amino acids requiring further activation of the carboxylic acids were developed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has a molecular weight of 223.2683 .科学的研究の応用
Spasmolytic Activity
The synthesis of this compound involves ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid. In silico analysis predicts spasmolytic activity for the compound . Further experimental studies could explore its potential as a muscle relaxant or antispasmodic agent.
Anticonvulsant Properties
Ketoamides, including this compound, have demonstrated anticonvulsant activity . Investigating its effects on seizure models and neuronal excitability could reveal its therapeutic potential in managing epilepsy.
Antidepressant Effects
Ketoamides are known for their antidepressant properties . Exploring the compound’s impact on neurotransmitter systems and mood-related pathways may uncover novel antidepressant mechanisms.
Antiproliferative Activity
Ketoamides have shown promise as antiproliferative agents . Investigate its effects on cancer cell lines to assess its potential in cancer therapy.
Coronavirus Inhibition
In recent years, ketoamides were studied as inhibitors against coronaviruses, including SARS-CoV-2 . Investigate its binding affinity to viral proteins and evaluate its antiviral efficacy.
Coordination Chemistry with Copper
Copper plays a crucial role in enzymatic functions. Ketoamides serve as excellent ligands in complexation reactions with copper . Explore its coordination chemistry and potential applications in catalysis or bioinorganic chemistry.
Structural Characterization
Characterize the compound’s crystal structures using techniques such as melting point determination, IR spectroscopy, 1H and 13C NMR, and Raman spectroscopy .
Safety and Hazards
将来の方向性
The development of efficient approaches to the design of biologically active compounds is a high-priority problem for medicinal chemistry . Amino acids are highly interesting in the search for potential medicines . Therefore, the study and development of such complex organic molecules like (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide could be a promising direction for future research.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of multiple functional groups
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The presence of the dimethoxyphenyl and benzamide groups suggest potential interactions with proteins or enzymes that recognize these structures .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the structural complexity of the compound, it is likely that it could interact with multiple pathways
Pharmacokinetics
The presence of the dimethoxyphenyl and benzamide groups suggest that the compound may have good oral bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential interaction with multiple targets and pathways, it is likely that it could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment, as certain functional groups in the compound may undergo protonation or deprotonation . The compound’s efficacy could also be influenced by the presence of other molecules that compete for the same targets .
特性
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethylimino]-2-hydroxy-N,4-diphenylcyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-34-26-14-13-20(17-27(26)35-2)15-16-30-24-18-22(21-9-5-3-6-10-21)19-25(32)28(24)29(33)31-23-11-7-4-8-12-23/h3-14,17,22,32H,15-16,18-19H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOVFNXZPHSROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C2CC(CC(=C2C(=O)NC3=CC=CC=C3)O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2774667.png)




![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2774674.png)
![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2774675.png)
![Tert-butyl 3-sulfanyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2774677.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2774680.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2774685.png)
![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2774686.png)

![ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2774688.png)